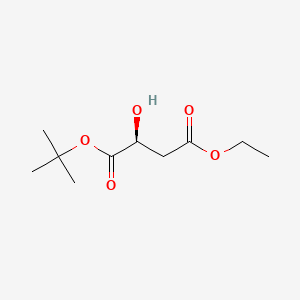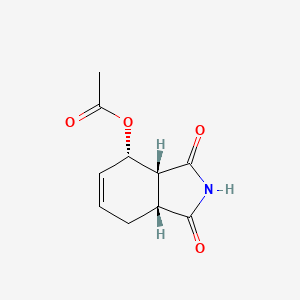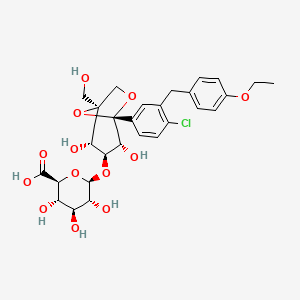
Ertugliflozin-3-o-beta-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertugliflozin-3-o-beta-glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Preparation Methods
Ertugliflozin-3-o-beta-glucuronide is primarily formed through the metabolic process involving UDP-glucuronosyltransferase (UGT) enzymes. The major enzyme responsible for its formation is UGT1A9, with minor contributions from UGT2B7 and UGT2B4 . The synthetic route involves the glucuronidation of ertugliflozin, which is catalyzed by these UGT enzymes in human liver microsomes .
Chemical Reactions Analysis
Ertugliflozin-3-o-beta-glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to a substrate. This reaction is facilitated by UGT enzymes, primarily UGT1A9 . The major product of this reaction is the glucuronide conjugate, which is more water-soluble and can be excreted more easily from the body .
Scientific Research Applications
Ertugliflozin-3-o-beta-glucuronide is mainly studied in the context of its parent compound, ertugliflozin. Research focuses on understanding its pharmacokinetics, metabolism, and excretion. It is also used to study the role of UGT enzymes in drug metabolism and the impact of genetic variations in these enzymes on drug efficacy and safety .
Mechanism of Action
As a metabolite, ertugliflozin-3-o-beta-glucuronide itself does not exert pharmacological effects. its formation is a crucial step in the metabolism and clearance of ertugliflozin. The parent compound, ertugliflozin, inhibits SGLT2 in the kidneys, reducing glucose reabsorption and lowering blood glucose levels .
Comparison with Similar Compounds
Ertugliflozin-3-o-beta-glucuronide is similar to other glucuronide metabolites of SGLT2 inhibitors, such as dapagliflozin-3-o-beta-glucuronide and canagliflozin-3-o-beta-glucuronide. These metabolites are formed through similar glucuronidation reactions and share similar pharmacokinetic properties. the parent compounds may differ in their selectivity for SGLT2, their pharmacodynamic profiles, and their clinical efficacy .
Properties
CAS No. |
1500090-85-6 |
|---|---|
Molecular Formula |
C28H33ClO13 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
InChI Key |
NCWJAFYOAQFTQX-GCGVPRHFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



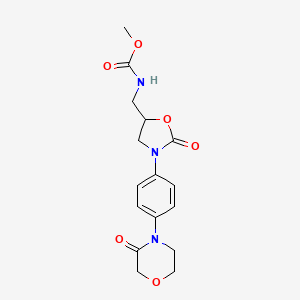
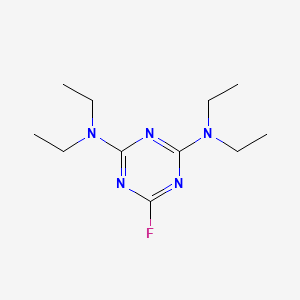
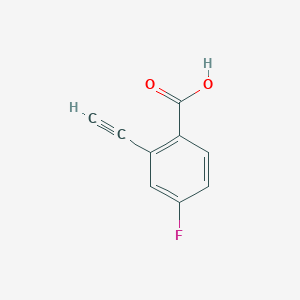
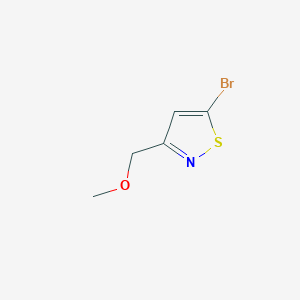
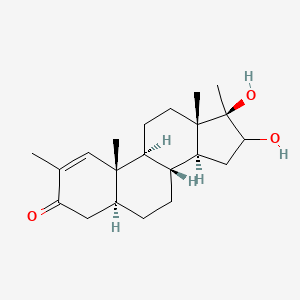
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)

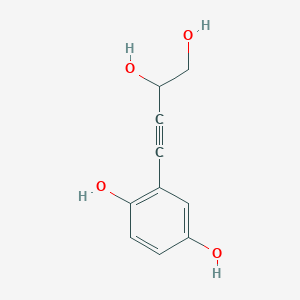
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
